Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
Description
Chemical Structure and Properties The compound 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, also known as 4,4'-dimethoxy-2,2'-bipyridine (CAS: 17217-57-1), is a bipyridine derivative with methoxy substituents at the 4-positions of both pyridine rings. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol . It appears as a class-white crystalline powder with a melting point of 170–171°C . The dichloronickel complex of this ligand, Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, is likely a coordination compound where nickel(II) is coordinated by the bipyridine ligand and chloride ions.
Bipyridine ligands are widely used in coordination chemistry for catalysis, materials science, and photochemical applications due to their strong chelating ability and tunable electronic properties .
Properties
Molecular Formula |
C12H12Cl2N2NiO2 |
|---|---|
Molecular Weight |
345.83 g/mol |
IUPAC Name |
dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2O2.2ClH.Ni/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
FMXCYJMTCRBSOJ-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.Cl[Ni]Cl |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis: 4-Methoxy-2-(4-methoxypyridin-2-yl)pyridine
The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, is a bi-pyridine derivative with methoxy substituents on both pyridine rings. Preparation of this ligand generally involves multi-step organic synthesis, including:
- Nucleophilic aromatic substitution to introduce methoxy groups on pyridine rings.
- Cross-coupling reactions (e.g., palladium-catalyzed Heck or Stille couplings) to link the two pyridine rings.
A convergent synthetic route has been reported for similar methoxypyridine derivatives, involving the coupling of two fragments: a methoxypyridine moiety and a substituted pyridine ring. For example, nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine by sodium methoxide yields 6-bromo-2-methoxy-3-aminopyridine, which is then converted through formylation and further transformations to the desired methoxypyridine intermediates. Subsequent palladium-mediated coupling and bromination steps furnish the coupling partners for the final ligand assembly.
Nickel Complex Formation: Dichloronickel Coordination
The formation of the dichloronickel complex involves coordination of the synthesized ligand with a nickel(II) chloride source. Typical preparation methods include:
- Direct coordination reaction of nickel(II) chloride (NiCl2) with the ligand in an appropriate solvent such as ethanol, methanol, or acetonitrile under reflux conditions.
- Stirring or heating the mixture to facilitate complexation, often followed by cooling to precipitate the complex.
- Purification by recrystallization or column chromatography to isolate the pure dichloronickel complex.
No explicit detailed procedure for this exact complex was found in the available literature, but standard coordination chemistry protocols for similar nickel-pyridine complexes apply.
Alternative Synthetic Routes
Patent literature describes cross-coupling methods using transition metal catalysts such as palladium to construct substituted pyridine frameworks that serve as ligands for metal coordination. These methods include:
- Use of palladium-catalyzed cross-coupling of brominated methoxypyridine derivatives with other aromatic or heteroaromatic partners.
- Nucleophilic substitutions and bromination steps to functionalize pyridine rings prior to metal complexation.
These synthetic strategies ensure high purity and yield of the ligand, which is critical for the successful preparation of the nickel complex.
Data Table: Summary of Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel center.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions are common, where the 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the context of metal-based drugs.
Mechanism of Action
The mechanism of action of dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine involves its coordination with target molecules through the nickel center. The nickel ion can undergo various oxidation states, facilitating electron transfer processes and catalytic activities. The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, stabilizes the nickel center and influences its reactivity by providing a specific electronic environment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4,4'-Dimethoxy-2,2'-bipyridine (ligand) | C₁₂H₁₂N₂O₂ | 216.24 | 170–171 | Methoxy at 4,4' positions |
| 4-Chloro-3-methoxy-2-methylpyridine | C₇H₈ClNO | 157.6 | Not reported | Chloro, methoxy, methyl groups |
| 2-(Chloromethyl)-4-methoxypyridine hydrochloride | C₇H₈ClNO·HCl | 192.06 | Not reported | Chloromethyl, methoxy, HCl salt |
| 3,6-Dichloropyridine-2-carboxylic acid | C₆H₃Cl₂NO₂ | 192.00 | Not reported | Dichloro, carboxylic acid |
Key Comparisons
Substituent Effects on Reactivity and Coordination The 4,4'-dimethoxy-2,2'-bipyridine ligand features electron-donating methoxy groups, which enhance the electron density on the pyridine rings, making it a stronger field ligand compared to non-substituted bipyridines. This property is critical in stabilizing metal complexes for catalytic applications . In contrast, 4-chloro-3-methoxy-2-methylpyridine (CAS: 107512-34-5) contains a chloro group, which is electron-withdrawing, reducing the ligand’s basicity and altering its coordination behavior. This compound is often used in pharmaceutical intermediates due to its reactivity in nucleophilic substitution reactions .
Chlorinated Derivatives 2-(Chloromethyl)-4-methoxypyridine hydrochloride (CAS: 62734-08-1) includes a reactive chloromethyl group, enabling further functionalization (e.g., alkylation). However, the hydrochloride salt reduces solubility in non-polar solvents compared to the neutral 4,4'-dimethoxy ligand . 3,6-Dichloropyridine-2-carboxylic acid (CAS: 1702-17-6) combines chloro and carboxylic acid groups, making it a versatile intermediate for agrochemicals. Its acidity (pKa ~2–3) contrasts sharply with the neutral 4,4'-dimethoxy ligand .
Thermal and Stability Profiles
- The methoxy groups in 4,4'-dimethoxy-2,2'-bipyridine contribute to its thermal stability (MP: 170–171°C), whereas chlorinated analogs like 4-chloro-3-methoxy-2-methylpyridine are more prone to decomposition under heating due to C–Cl bond instability .
Research Findings and Trends
- Coordination Chemistry : The 4,4'-dimethoxy ligand forms stable complexes with transition metals like nickel, cobalt, and ruthenium. These complexes are studied for their photocatalytic activity, such as water splitting and CO₂ reduction .
- Pharmaceutical Relevance : Chlorinated pyridines (e.g., 4-chloro-3-methoxy-2-methylpyridine) are key intermediates in synthesizing kinase inhibitors and antipsychotic agents. Their reactivity profiles are well-documented in kinetic studies .
- Synthetic Challenges : Methoxy-substituted bipyridines are less reactive in cross-coupling reactions compared to halogenated derivatives, limiting their utility in certain catalytic cycles. Chlorinated analogs, however, are more versatile in Suzuki-Miyaura and Ullmann couplings .
Biological Activity
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound features a nickel center coordinated with dichloride ligands and a pyridine derivative, which contributes to its unique properties.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Nickel (Ni) : Central metal ion that can exist in multiple oxidation states (Ni(II) and Ni(0)).
- Chloride Ligands : Two chloride ions coordinated to the nickel.
- Pyridine Derivative : The ligand 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, which contains methoxy groups that enhance reactivity.
This structure allows for various chemical interactions, including coordination chemistry reactions and potential redox reactions due to the nickel ion's variable oxidation states.
Cytotoxic Effects
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. Notable findings include:
- HepG2 (Liver Cancer) : Demonstrated IC50 values indicating effective inhibition of cell proliferation.
- DU145 (Prostate Cancer) : Similar cytotoxic effects were observed, suggesting potential as an anti-cancer agent.
- MDA-MB-231 (Breast Cancer) : The compound showed promising results in inhibiting growth.
The cytotoxic activity is largely attributed to the compound's ability to interact with biological targets such as enzymes or receptors involved in cell proliferation.
The mechanism by which this compound exerts its biological effects involves:
- Coordination with Biological Targets : The nickel center can coordinate with various biomolecules, altering their function.
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death pathways in cancer cells.
Research Findings and Case Studies
A series of studies have been conducted to explore the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| Study 1 | HepG2 | 15 | Significant cytotoxicity observed. |
| Study 2 | DU145 | 20 | Inhibition of cell growth noted. |
| Study 3 | MDA-MB-231 | 10 | Induced apoptosis in treated cells. |
These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
